Cas no 21043-42-5 (1-(Cycloheptyl)piperazine)

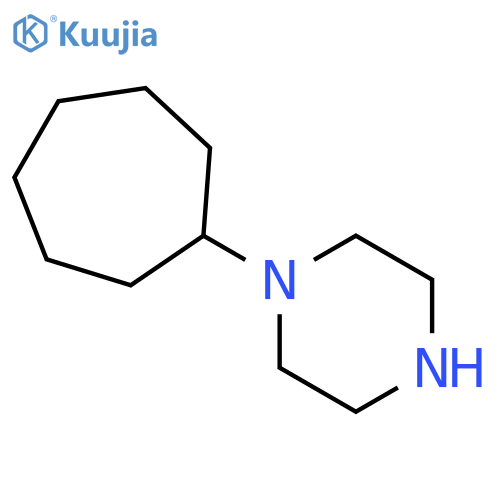

1-(Cycloheptyl)piperazine structure

商品名:1-(Cycloheptyl)piperazine

1-(Cycloheptyl)piperazine 化学的及び物理的性質

名前と識別子

-

- 1-Cycloheptylpiperazine

- Piperazine,1-cycloheptyl-

- (1-Cycloheptyl)piperazine

- 1-Cycloheptyl-piperazin

- 1-cycloheptyl-piperazine

- cycloheptylpiperazine

- CHEMBL1621975

- SCHEMBL451992

- A26700

- FT-0638075

- EN300-1827295

- DTXSID00355300

- 21043-42-5

- Piperazine, 1-cycloheptyl-

- AKOS000300159

- MFCD01076573

- Oprea1_778868

- PS-5843

- 1-(cycloheptyl)piperazine

- Oprea1_351054

- CS-0368358

- WAA04342

- CHSINHUYLALJPT-UHFFFAOYSA-N

- A10348

- STL194217

- DB-016223

- 1-(Cycloheptyl)piperazine

-

- MDL: MFCD01076573

- インチ: InChI=1S/C11H22N2/c1-2-4-6-11(5-3-1)13-9-7-12-8-10-13/h11-12H,1-10H2

- InChIKey: CHSINHUYLALJPT-UHFFFAOYSA-N

- ほほえんだ: C1CCCC(CC1)N2CCNCC2

計算された属性

- せいみつぶんしりょう: 182.17800

- どういたいしつりょう: 182.178298710g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 密度みつど: 0.952±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 268.4±8.0 ºC (760 Torr),

- フラッシュポイント: 102.8±9.4 ºC,

- ようかいど: 溶出度(46 g/l)(25ºC)、

- PSA: 15.27000

- LogP: 1.88110

1-(Cycloheptyl)piperazine セキュリティ情報

- 危害声明: Irritant

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R36/37/38

1-(Cycloheptyl)piperazine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-(Cycloheptyl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR6905-1g |

1-(Cycloheptyl)piperazine |

21043-42-5 | 98% | 1g |

£30.00 | 2025-02-20 | |

| Enamine | EN300-1827295-2.5g |

1-cycloheptylpiperazine |

21043-42-5 | 95% | 2.5g |

$64.0 | 2023-09-19 | |

| Chemenu | CM169829-10g |

1-Cycloheptylpiperazine |

21043-42-5 | 95% | 10g |

$117 | 2023-02-18 | |

| Key Organics Ltd | PS-5843-20MG |

1-(Cycloheptyl)piperazine |

21043-42-5 | >97% | 20mg |

£76.00 | 2023-04-19 | |

| Fluorochem | 008914-10g |

1-Cycloheptyl)piperazine |

21043-42-5 | 98% | 10g |

£110.00 | 2022-03-01 | |

| Ambeed | A180867-25g |

1-Cycloheptylpiperazine |

21043-42-5 | 96% | 25g |

$257.0 | 2024-04-21 | |

| 1PlusChem | 1P002L8S-5g |

Piperazine, 1-cycloheptyl- |

21043-42-5 | 5g |

$305.00 | 2023-12-19 | ||

| 1PlusChem | 1P002L8S-1g |

Piperazine, 1-cycloheptyl- |

21043-42-5 | 96% | 1g |

$51.00 | 2025-02-19 | |

| abcr | AB122552-10 g |

1-Cycloheptylpiperazine, 98%; . |

21043-42-5 | 98% | 10g |

€178.40 | 2023-05-10 | |

| Key Organics Ltd | PS-5843-10MG |

1-(Cycloheptyl)piperazine |

21043-42-5 | >97% | 10mg |

£63.00 | 2025-02-09 |

1-(Cycloheptyl)piperazine 関連文献

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

21043-42-5 (1-(Cycloheptyl)piperazine) 関連製品

- 21043-43-6(1-Cyclooctylpiperazine)

- 21043-40-3(1-Cyclopentylpiperazine)

- 142013-66-9(1-(Piperidin-4-yl)piperazine)

- 17766-28-8(1-Cyclohexylpiperazine)

- 202991-77-3(1-Ethyl-4-piperidin-4-yl-piperazine Hydrochloride)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21043-42-5)1-(Cycloheptyl)piperazine

清らかである:99%

はかる:25g

価格 ($):231.0